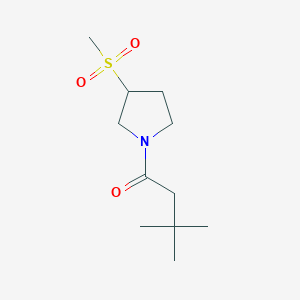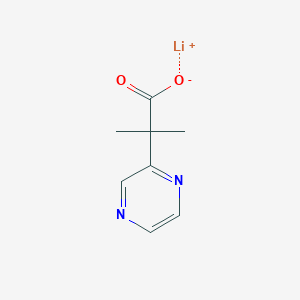
3,3-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3,3-Dimethyl-1-(3-(methylsulfonyl)pyrrolidin-1-yl)butan-1-one" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and organic synthesis. The papers provided do not directly discuss this compound but offer insights into related chemical structures and synthetic methods that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds involves the use of sulfonyl chloride derivatives and amination reactions. For instance, mesitylene sulfonyl chloride is used in the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides, which exhibit anticancer properties . Similarly, methylsulfonyl chloride is utilized in the synthesis of (R)-3-(butyldimethylsilyloxy)butyl methylsulfonic acid ester, indicating the versatility of sulfonyl chlorides in synthesizing sulfone-containing compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features a pyrrolidinyl moiety substituted with a methylsulfonyl group, as well as a butanone segment with two methyl groups. This structure suggests the possibility of stereoisomerism, as seen in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, where stereochemistry plays a crucial role in the preparation of the compound .
Chemical Reactions Analysis
The papers suggest that sulfur-containing compounds can undergo various chemical reactions. For example, the methylsulfanyl moiety can be introduced via C–S bond construction using dimethyl sulfoxide . Additionally, vicinal substitution reactions involving halogen and methylsulfonyl groups on pyridine derivatives have been explored . These reactions could be relevant to the functionalization of the compound's pyrrolidinyl and butanone moieties.
Physical and Chemical Properties Analysis
While the papers do not provide direct information on the physical and chemical properties of "this compound," they do offer insights into the properties of structurally related compounds. For instance, the presence of sulfonyl and pyrrolidinyl groups could affect the compound's solubility, boiling point, and stability. The compound's reactivity could also be influenced by the presence of these functional groups, as seen in the synthesis and reactivity studies of related sulfur-containing heterocycles .
Applications De Recherche Scientifique
Molecular Interactions and Solvent Effects
- A study on the molecular interactions between a pyrrolidinium-based ionic liquid and solvents like dimethyl sulfoxide (DMSO) and acetonitrile highlights the significance of solvent effects on the properties of ionic liquids. This research is essential for understanding how different solvents can influence the behavior of complex chemical systems, which is critical for applications ranging from solvent selection in chemical reactions to the design of new materials and electrolytes (Ashraf et al., 2016).
Synthesis and Chemical Reactions
- Research on the synthesis of 3-hydroxy-1H-pyrrole via flash vacuum pyrolysis of specific esters underlines the importance of chemical synthesis techniques in creating structurally complex and functionally significant molecules. Such methodologies have broad implications, including the development of pharmaceuticals, agrochemicals, and novel materials (Hill et al., 2009).
Electrolyte Development for Energy Storage
- A study on the characterization of a ternary mixture involving N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide as an electrolyte in lithium-sulfur cells contributes to the advancement of energy storage technologies. The findings highlight the potential of using complex ionic liquids in developing batteries with improved performance, especially under varying temperature conditions (Shin & Cairns, 2008).
Material Synthesis and Characterization
- The development of novel materials, such as extended π-conjugated organic materials based on methyl pyridinium compounds, showcases the intersection of chemistry and materials science. Such research is pivotal for the advancement of optoelectronic devices, highlighting the role of synthetic chemistry in pushing the boundaries of technology (Antony et al., 2019).
Propriétés
IUPAC Name |
3,3-dimethyl-1-(3-methylsulfonylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-11(2,3)7-10(13)12-6-5-9(8-12)16(4,14)15/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCMLFAWFGOZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Cyclohexylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2546482.png)




![(5-Bromopyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2546491.png)





![Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2546498.png)
